Cas no 622789-28-0 (ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate)

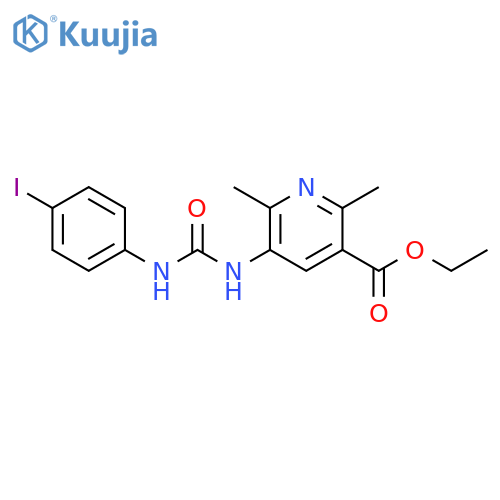

622789-28-0 structure

商品名:ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate

CAS番号:622789-28-0

MF:C17H18IN3O3

メガワット:439.247596263886

CID:6483277

ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate

- 3-Pyridinecarboxylic acid, 5-[[[(4-iodophenyl)amino]carbonyl]amino]-2,6-dimethyl-, ethyl ester

-

- インチ: 1S/C17H18IN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23)

- InChIKey: PAKPEMIAIGHIQH-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(C)=C(NC(NC2=CC=C(I)C=C2)=O)C=C1C(OCC)=O

じっけんとくせい

- 密度みつど: 1.614±0.06 g/cm3(Predicted)

- ふってん: 415.6±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.99±0.70(Predicted)

ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1469-0135-30mg |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-25mg |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-20μmol |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-15mg |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-2mg |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-1mg |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-40mg |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-75mg |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-4mg |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1469-0135-2μmol |

ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |

622789-28-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

622789-28-0 (ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量